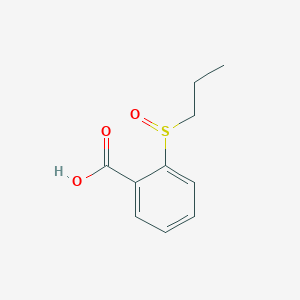

2-(Propane-1-sulfinyl)benzoic acid

Beschreibung

2-(Propane-1-sulfinyl)benzoic acid is a benzoic acid derivative featuring a propane-1-sulfinyl substituent at the 2-position of the aromatic ring. The sulfinyl (-S(O)-) group introduces polarity and hydrogen-bonding capability, while the propane chain adds moderate lipophilicity.

Eigenschaften

CAS-Nummer |

54705-20-3 |

|---|---|

Molekularformel |

C10H12O3S |

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

2-propylsulfinylbenzoic acid |

InChI |

InChI=1S/C10H12O3S/c1-2-7-14(13)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

InChI-Schlüssel |

YYXVCAREOYRHSA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCS(=O)C1=CC=CC=C1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfinyl)benzoic acid typically involves the sulfoxidation of a suitable precursor. One common method is the reaction of 2-(propane-1-thio)benzoic acid with an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-oxidation.

Industrial Production Methods: Industrial production of 2-(Propane-1-sulfinyl)benzoic acid may involve large-scale sulfoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid can undergo further oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Sulfone derivatives

Reduction: Thioether derivatives

Substitution: Halogenated or nitrated benzoic acid derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(Propane-1-sulfinyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine: Research is ongoing to explore the therapeutic potential of 2-(Propane-1-sulfinyl)benzoic acid derivatives in treating various diseases. These derivatives may act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, 2-(Propane-1-sulfinyl)benzoic acid is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(Propane-1-sulfinyl)benzoic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, sulfinyl groups can form reversible covalent bonds with thiol groups in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

2-Methylbenzoic Acid (CAS 25567-10-6) :

This compound replaces the propane-sulfinyl group with a methyl substituent. The methyl group is electron-donating, slightly increasing the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. In contrast, the sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid is electron-withdrawing, likely reducing acidity (pKa) while enhancing hydrogen-bonding capacity .- Allyl Propionate (Propanoic acid, 2-propenyl ester; CAS 2408-20-0): As an ester, allyl propionate lacks the acidic proton of benzoic acid derivatives. Its reactivity centers on ester hydrolysis or radical polymerization. The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid, however, may participate in redox reactions or act as a chiral auxiliary in asymmetric synthesis .

Physical and Chemical Properties

Hydrogen Bonding and Crystallography

The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid can act as both a hydrogen-bond acceptor (via S=O) and donor (if protonated). Graph set analysis (as per Bernstein et al.) predicts motifs such as S=O⋯H-O (carboxylic acid dimerization) or S=O⋯H-N (in co-crystals with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.